5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
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Overview
Description
. It is a derivative of cyclohexane and contains multiple hydroxyl groups and an amino group, making it a polyhydroxy amino compound. This compound is known for its biological activity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol typically involves the reduction of corresponding ketones or aldehydes followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, such as ketones, aldehydes, and substituted amines .
Scientific Research Applications
5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of diabetes and other metabolic disorders.
Mechanism of Action
The mechanism of action of 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an alpha-glucosidase inhibitor, which helps in lowering post-prandial blood glucose levels by delaying the absorption of glucose in the intestine . This mechanism is particularly useful in the management of diabetes mellitus.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol
- D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)-
- Valiolamine hydrate
Uniqueness
5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is unique due to its specific arrangement of hydroxyl and amino groups on the cyclohexane ring, which imparts distinct chemical and biological properties. Its ability to inhibit alpha-glucosidase sets it apart from other similar compounds, making it valuable in therapeutic applications .
Properties
IUPAC Name |
5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLOJRUTNRJDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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